6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide
CAS No.: 1002244-75-8
Cat. No.: VC5150438
Molecular Formula: C11H7ClF2N2O2S
Molecular Weight: 304.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1002244-75-8 |
|---|---|
| Molecular Formula | C11H7ClF2N2O2S |
| Molecular Weight | 304.7 |
| IUPAC Name | 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C11H7ClF2N2O2S/c12-11-4-2-8(6-15-11)19(17,18)16-7-1-3-9(13)10(14)5-7/h1-6,16H |
| Standard InChI Key | GVYZLFXVPUVUMS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)F)F |
Introduction
Chemical Identification and Basic Properties
6-Chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide is an organosulfur compound with the molecular formula C₁₁H₇ClF₂N₂O₂S and a molecular weight of 304.7 g/mol. Its structure comprises a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position, linked to a 3,4-difluorophenyl moiety. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern, emphasizing the spatial arrangement critical to its reactivity.
Structural Features
X-ray crystallography of analogous sulfonamide derivatives reveals that the dihedral angle between the pyridine and aryl rings typically ranges between 40° and 50°, as observed in compounds like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide . This angular displacement reduces steric hindrance and facilitates intermolecular interactions, such as hydrogen bonding between the sulfonamide’s NH group and adjacent electronegative atoms . In the title compound, the antiperiplanar orientation of the chloropyridine’s nitrogen relative to the N–H bond may further influence its crystalline packing and solubility .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide typically involves a two-step process:
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Sulfonylation: 6-Chloropyridine-3-sulfonyl chloride reacts with 3,4-difluoroaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine) .
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Purification: Crude product isolation via sodium bicarbonate wash, followed by column chromatography using petroleum ether and ethyl acetate (7:3) .
Key parameters include temperature control (273–323 K) to prevent side reactions and solvent selection to optimize yield (>95% purity) .
Table 1: Synthetic Conditions and Outcomes
Physicochemical Characterization
Crystallographic Analysis
In related structures, such as N-(pyridin-4-ylmethyl) derivatives, molecules form zigzag chains via N–H···N hydrogen bonds (2.8–3.0 Å) . These interactions stabilize the crystal lattice and may influence the compound’s melting point (estimated 180–200°C based on analogs) .
Biological and Pharmacological Applications
Antimicrobial Activity
Sulfonamides bearing pyridine and halogen substituents exhibit broad-spectrum antimicrobial effects. For instance, N-(3-chlorobenzyl) derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The title compound’s chlorine and fluorine substituents likely augment this activity by disrupting bacterial folate synthesis .
| Supplier | Purity | Packaging | Lead Time |
|---|---|---|---|
| Kemix Pty Ltd | >95% | 1 g, 5 g | 65 days |
| Enamine | >98% | 100 mg, 1 g | 65 days |
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of fluorine and chlorine positions to optimize target affinity .
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In Vivo Toxicology: Acute and chronic toxicity profiling in model organisms.
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Formulation Development: Nanoencapsulation to enhance bioavailability for therapeutic applications .
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